(Z)-3,4-Dimethoxycinnamic acid
(Z)-3,4-Dimethoxycinnamic acid
3,4-dimethoxycinnamic acid is a methoxycinnamic acid that is trans-cinnamic acid substituted by methoxy groups at positions 3' and 4' respectively. It derives from a trans-cinnamic acid.
3-(3, 4-Dimethoxyphenyl)-2-propenoic acid, also known as oo'-dimethylcaffeic acid or (e)-3', 4'-dimethoxycinnamic acid, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. 3-(3, 4-Dimethoxyphenyl)-2-propenoic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 3-(3, 4-Dimethoxyphenyl)-2-propenoic acid has been detected in multiple biofluids, such as urine and blood. Within the cell, 3-(3, 4-dimethoxyphenyl)-2-propenoic acid is primarily located in the cytoplasm. 3-(3, 4-Dimethoxyphenyl)-2-propenoic acid participates in a number of enzymatic reactions. In particular, 3-(3, 4-dimethoxyphenyl)-2-propenoic acid can be biosynthesized from trans-cinnamic acid. 3-(3, 4-Dimethoxyphenyl)-2-propenoic acid can also be converted into methyl-3, 4-dimethoxycinnamate. Outside of the human body, 3-(3, 4-dimethoxyphenyl)-2-propenoic acid can be found in beverages and wasabi. This makes 3-(3, 4-dimethoxyphenyl)-2-propenoic acid a potential biomarker for the consumption of these food products.
3-(3, 4-Dimethoxyphenyl)-2-propenoic acid, also known as oo'-dimethylcaffeic acid or (e)-3', 4'-dimethoxycinnamic acid, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. 3-(3, 4-Dimethoxyphenyl)-2-propenoic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 3-(3, 4-Dimethoxyphenyl)-2-propenoic acid has been detected in multiple biofluids, such as urine and blood. Within the cell, 3-(3, 4-dimethoxyphenyl)-2-propenoic acid is primarily located in the cytoplasm. 3-(3, 4-Dimethoxyphenyl)-2-propenoic acid participates in a number of enzymatic reactions. In particular, 3-(3, 4-dimethoxyphenyl)-2-propenoic acid can be biosynthesized from trans-cinnamic acid. 3-(3, 4-Dimethoxyphenyl)-2-propenoic acid can also be converted into methyl-3, 4-dimethoxycinnamate. Outside of the human body, 3-(3, 4-dimethoxyphenyl)-2-propenoic acid can be found in beverages and wasabi. This makes 3-(3, 4-dimethoxyphenyl)-2-propenoic acid a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
2316-26-9
VCID:
VC0052023
InChI:
InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4-
SMILES:
COC1=C(C=C(C=C1)C=CC(=O)O)OC
Molecular Formula:
C11H12O4
Molecular Weight:
208.21 g/mol
(Z)-3,4-Dimethoxycinnamic acid
CAS No.: 2316-26-9
Reference Standards
VCID: VC0052023
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
CAS No. | 2316-26-9 |
---|---|
Product Name | (Z)-3,4-Dimethoxycinnamic acid |
Molecular Formula | C11H12O4 |
Molecular Weight | 208.21 g/mol |
IUPAC Name | (Z)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4- |
Standard InChIKey | HJBWJAPEBGSQPR-GQCTYLIASA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)/C=C\C(=O)O)OC |
SMILES | COC1=C(C=C(C=C1)C=CC(=O)O)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C=CC(=O)O)OC |
Appearance | Powder |
Melting Point | 180-181.5°C |
Physical Description | Solid |
Description | 3,4-dimethoxycinnamic acid is a methoxycinnamic acid that is trans-cinnamic acid substituted by methoxy groups at positions 3' and 4' respectively. It derives from a trans-cinnamic acid. 3-(3, 4-Dimethoxyphenyl)-2-propenoic acid, also known as oo'-dimethylcaffeic acid or (e)-3', 4'-dimethoxycinnamic acid, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. 3-(3, 4-Dimethoxyphenyl)-2-propenoic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 3-(3, 4-Dimethoxyphenyl)-2-propenoic acid has been detected in multiple biofluids, such as urine and blood. Within the cell, 3-(3, 4-dimethoxyphenyl)-2-propenoic acid is primarily located in the cytoplasm. 3-(3, 4-Dimethoxyphenyl)-2-propenoic acid participates in a number of enzymatic reactions. In particular, 3-(3, 4-dimethoxyphenyl)-2-propenoic acid can be biosynthesized from trans-cinnamic acid. 3-(3, 4-Dimethoxyphenyl)-2-propenoic acid can also be converted into methyl-3, 4-dimethoxycinnamate. Outside of the human body, 3-(3, 4-dimethoxyphenyl)-2-propenoic acid can be found in beverages and wasabi. This makes 3-(3, 4-dimethoxyphenyl)-2-propenoic acid a potential biomarker for the consumption of these food products. |
Synonyms | 3,4-Di-O-methylcaffeic Acid; 3,4-Dimethoxycinnamic Acid; 3,4-Dimethoxyphenyl-2-propenoic Acid; 3-(3,4-Dimethoxyphenyl)-2-propenoic Acid;_x000B_3-(3,4-Dimethoxyphenyl)acrylic Acid; 3’,4’-Dimethoxycinnamic Acid; Caffeic Acid Dimethyl Ether; Methylferulic Aci |
PubChem Compound | 1585026 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume